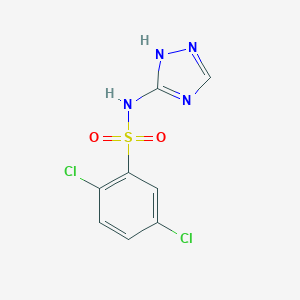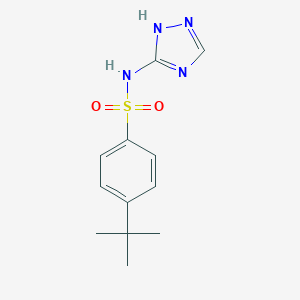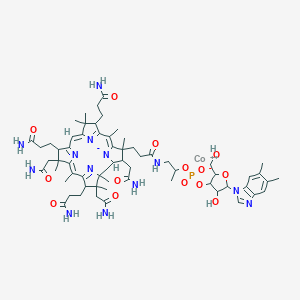
1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide, also known as EBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBP belongs to the class of piperidine derivatives and has been shown to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide is not fully understood. However, it has been suggested that 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide may exert its effects through the modulation of ion channels and receptors. 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has been shown to inhibit the activity of voltage-gated sodium channels and N-methyl-D-aspartate (NMDA) receptors. These effects may contribute to the anti-inflammatory and antinociceptive properties of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide.
生化学的および生理学的効果
1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in inflammation. In addition, 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
実験室実験の利点と制限
1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. In addition, 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has not been extensively studied in vivo, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide. One area of research is the investigation of the potential therapeutic applications of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the exploration of the mechanism of action of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide, which may provide insights into its potential therapeutic applications. Additionally, the development of more efficient synthesis methods for 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide may facilitate its use in future research.
Conclusion
In conclusion, 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has been shown to exhibit anti-inflammatory, antinociceptive, and neuroprotective effects. It has also been investigated for its potential role in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. While there are limitations to the use of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide in lab experiments, future research may provide insights into its potential therapeutic applications.
合成法
1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide can be synthesized through a multistep reaction sequence. The first step involves the conversion of 4-ethylbenzenesulfonyl chloride to 4-ethylbenzenesulfonamide, which is then reacted with piperidine-4-carboxylic acid to yield 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide. The overall yield of this synthesis method is around 50%, and the purity of the final product can be achieved through recrystallization.
科学的研究の応用
1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antinociceptive, and neuroprotective effects. 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has also been investigated for its potential role in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
製品名 |
1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide |
|---|---|
分子式 |
C14H20N2O3S |
分子量 |
296.39 g/mol |
IUPAC名 |
1-(4-ethylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H20N2O3S/c1-2-11-3-5-13(6-4-11)20(18,19)16-9-7-12(8-10-16)14(15)17/h3-6,12H,2,7-10H2,1H3,(H2,15,17) |
InChIキー |
WCLSPCQCWXMMCD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N |
正規SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)





![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)





